3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
3-Fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound characterized by its fluorinated aromatic rings and piperazine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
For example, a compound with a similar structure, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been demonstrated to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Biochemical Analysis
Biochemical Properties
The compound’s structure suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity. Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.
Cellular Effects
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of 2-fluorophenylamine with diethyl cyanophosphate to form the piperazine ring, followed by subsequent reactions to introduce the fluorobenzamide moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of new pharmaceuticals and materials.
Biology: In biological research, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties are exploited to create products with enhanced performance and durability.
Comparison with Similar Compounds
4-Fluoro-N-(2-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
Uniqueness: 3-Fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide stands out due to its specific fluorination pattern and the presence of the piperazine ring, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-5-3-4-15(14-16)19(25)22-8-9-23-10-12-24(13-11-23)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYWIANKTWRBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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